Fmoc-Cys(Et)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

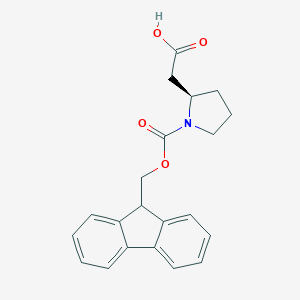

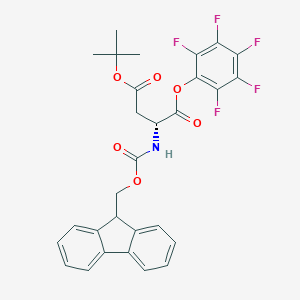

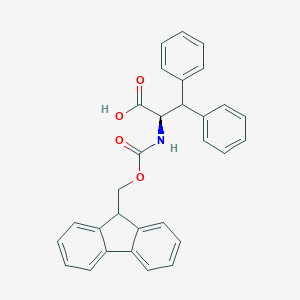

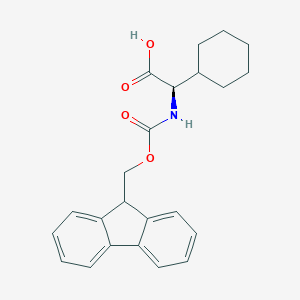

Fmoc-Cys(Et)-OH is a chemical compound with the molecular formula C20H21NO4S . It is used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid cysteine .

Synthesis Analysis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a method that has been widely used due to its efficiency and the ability to produce large quantities of peptides . The Fmoc group is stable under the harsh oxidative conditions often used to generate peptide thioesters from peptide hydrazides or o-aminoanilides .Molecular Structure Analysis

The molecular weight of this compound is 371.45 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is an aromatic compound that promotes hydrophobic and π-π stacking interactions .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is removed by piperidine or 4-methylpiperidine. This process involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination to yield a highly reactive dibenzofulvene intermediate .Physical And Chemical Properties Analysis

This compound is a substance used in laboratory chemicals. Its physical and chemical properties are largely determined by the Fmoc group, which is known for its hydrophobicity and aromaticity .科学研究应用

基因传递系统 Fmoc-Cys(Et)-OH 已被用于高效固相合成全氟烷基化二聚型洗涤剂。这些洗涤剂被用作基因传递系统,展示了 this compound 在促进遗传物质传递进入细胞方面的实用性。该过程以几乎定量收率和高纯度提供目标产品,突显了其在基因传递应用中的效率 (Guilloteau et al., 2009)。

抗菌复合材料 基于 this compound 的纳米组装体已被研究其抗菌和抗炎性能。该研究侧重于利用氟苯甲酰氧羰基(Fmoc)修饰的自组装建筑块开发生物医学材料。这些材料展示了显著的抗菌能力,影响细菌形态和存活能力,而不对哺乳动物细胞系产生细胞毒性。将这些纳米组装体整合到基于树脂的复合材料中为增强生物医学材料的抗菌性能提供了一种有前途的方法 (Schnaider et al., 2019)。

肽合成 在肽合成领域,this compound 在促进复杂肽的合成中发挥着关键作用。它使得制备受保护的肽硫酰酯中间体成为可能,这对于原生化学连接是至关重要的,这是蛋白质合成中广泛使用的方法。在 Fmoc 基固相合成 C-末端含半胱氨酸肽时管理关键的 N-末端半胱氨酸残基的策略展示了 this compound 在肽合成中的多功能性和效率 (Gross et al., 2005)。

超分子凝胶 使用 this compound 功能化氨基酸制备超分子水凝胶,这是一类在生物医学领域应用的新型软材料。这些凝胶具有固有的生物相容性和生物降解性能,使它们适用于各种生物医学应用。研究了将 this compound 结构并入这些凝胶以及它们与胶体和离子银混合物相互作用以增强其抗微生物活性 (Croitoriu et al., 2021)。

作用机制

Target of Action

The primary target of Fmoc-Cys(Et)-OH, also known as 9-fluorenylmethyloxycarbonyl-cysteine ethyl ester, is the peptide chain in the process of peptide synthesis . This compound plays a crucial role in the formation and modification of peptide chains, particularly in the synthesis of complex disulfide-rich peptides .

Mode of Action

this compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). This process involves the coupling of amino acid building blocks to form a peptide chain . The Fmoc group in this compound provides protection for the amino group during the initial stages of peptide synthesis. After the coupling of the second amino acid, the Fmoc group is removed, allowing the peptide chain to continue growing .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . This process remains a challenge in the field, but the use of this compound has enabled access to peptide thioester surrogates .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains, particularly complex disulfide-rich peptides and proteins . This is achieved through the compound’s role in facilitating the coupling of amino acids and the subsequent growth of the peptide chain .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH, temperature, and the presence of other reagents in the peptide synthesis process . For instance, the Fmoc group’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in the successful application of this compound in peptide synthesis .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUHWHQQLGDQE-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426777 |

Source

|

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200354-34-3 |

Source

|

| Record name | S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)